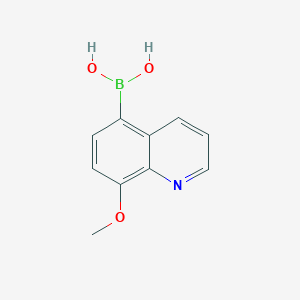

(8-Methoxyquinolin-5-YL)boronic acid

Description

Significance of Boronic Acids in Organic Synthesis and Medicinal Chemistry Research

Boronic acids, characterized by the general formula R–B(OH)₂, are a class of organic compounds that have become indispensable in modern science. molecularcloud.orgwikipedia.org First synthesized in 1860, their stability, versatile reactivity, and generally low toxicity have established them as crucial building blocks and intermediates in organic chemistry. nih.govboronmolecular.com One of their most prominent roles is in the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds, which is fundamental to constructing complex molecules for pharmaceuticals and agrochemicals. nih.govboronmolecular.comnbinno.com

In medicinal chemistry, the interest in boronic acids has grown significantly, especially after the U.S. Food and Drug Administration approved the boronic acid-containing drug Bortezomib in 2003 for cancer therapy. rsc.orgnih.gov This event helped to dispel earlier concerns about potential toxicity and spurred research into a wide range of applications. nih.govnih.gov Boronic acids are now investigated for their anticancer, antibacterial, and antiviral activities. nih.govrsc.orgnih.gov Their unique ability to form reversible covalent bonds with molecules like sugars, amino acids, and proteins allows them to act as sensors and inhibitors of enzymes, making them valuable tools in drug design and molecular recognition. wikipedia.orgboronmolecular.comresearchgate.net

Key Applications of Boronic Acids:

Organic Synthesis: Versatile building blocks, especially in Suzuki-Miyaura cross-coupling reactions. boronmolecular.comnbinno.com

Medicinal Chemistry: Used in the design of therapeutic agents, including anticancer, antibacterial, and antiviral drugs. nih.govnih.govrsc.org

Sensors: Employed in the development of sensors for detecting analytes like sugars and amino acids. molecularcloud.orgboronmolecular.com

Drug Delivery: Investigated for use in glucose-responsive polymer systems for drug delivery. rsc.org

The Quinoline (B57606) Moiety: Research Relevance in Chemical Sciences

The quinoline moiety, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govorientjchem.orgbohrium.com This structure is a cornerstone in drug discovery due to its presence in a vast number of natural and synthetic compounds with a broad spectrum of biological activities. orientjchem.orgontosight.airsc.org

Historically, quinoline derivatives have been central to the development of antimalarial drugs, such as quinine (B1679958) and chloroquine. bohrium.comrsc.orgwikipedia.org The versatility of the quinoline ring allows for various chemical modifications, enabling the synthesis of compounds with diverse pharmacological properties. orientjchem.orgresearchgate.net In contemporary research, quinoline-based compounds are actively investigated for their potential as anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral agents. orientjchem.orgontosight.airsc.org The ability of quinoline derivatives to interact with biological targets like DNA and various enzymes makes them promising candidates for developing new therapies. nih.govorientjchem.org

Therapeutic Areas for Quinoline-Based Compounds:

Antimalarial: A well-established application with drugs like quinine and chloroquine. bohrium.comrsc.org

Anticancer: A growing area of research, with some compounds acting as kinase or topoisomerase inhibitors. nih.govorientjchem.org

Antibacterial: The fluoroquinolone class of antibiotics is a major example. rsc.org

Other Applications: Includes anti-inflammatory, antiviral, and antifungal properties. orientjchem.orgontosight.ai

Positioning of (8-Methoxyquinolin-5-YL)boronic Acid within Heteroaryl Boronic Acid Research

This compound belongs to the class of heteroaryl boronic acids, which are boronic acids containing a heterocyclic aromatic group. These compounds are of significant interest because they combine the versatile reactivity of the boronic acid group with the diverse biological and chemical properties of heterocycles.

This specific compound merges the quinoline scaffold with a boronic acid functional group, making it a valuable reagent in synthetic chemistry. It is particularly useful in Suzuki-Miyaura cross-coupling reactions to introduce the 8-methoxyquinoline (B1362559) unit into larger, more complex molecules. chemimpex.comresearchgate.net This is a key strategy in drug discovery, where the 8-methoxyquinoline structure may be designed to interact with specific biological targets. chemimpex.com The presence of the methoxy (B1213986) group (-OCH₃) on the quinoline ring can further influence the molecule's electronic properties and biological activity.

Research applications for this compound include its use as a key intermediate in synthesizing potential anti-cancer agents and in bioconjugation techniques. chemimpex.com Furthermore, its inherent fluorescent properties make it a candidate for the development of probes used in biological imaging and environmental monitoring. chemimpex.com

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1025735-47-0 |

| Molecular Formula | C₁₀H₁₀BNO₃ |

| Molecular Weight | 203.0 g/mol |

| Appearance | Light brown or white powder |

Properties

IUPAC Name |

(8-methoxyquinolin-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO3/c1-15-9-5-4-8(11(13)14)7-3-2-6-12-10(7)9/h2-6,13-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSWRFOAZFMVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=NC2=C(C=C1)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586305 | |

| Record name | (8-Methoxyquinolin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025735-47-0 | |

| Record name | (8-Methoxyquinolin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reactivity and Transformation of 8 Methoxyquinolin 5 Yl Boronic Acid

Cross-Coupling Reactions Involving the Boronic Acid Moiety

(8-Methoxyquinolin-5-YL)boronic acid is a versatile building block in modern organic synthesis, primarily due to the reactivity of its boronic acid moiety. This functional group is a key participant in a variety of cross-coupling reactions, which are powerful methods for the construction of carbon-carbon and carbon-heteroatom bonds. Among these, the Palladium-catalyzed Suzuki-Miyaura reaction and the Copper-catalyzed Chan-Lam coupling represent the most significant transformations, enabling the integration of the 8-methoxyquinoline (B1362559) scaffold into a wide array of complex molecular architectures. These reactions are fundamental in medicinal chemistry and materials science for synthesizing novel compounds with desired biological or physical properties. mdpi-res.comnih.govresearchgate.net

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, celebrated for its high efficiency, mild reaction conditions, and broad functional group tolerance. mdpi-res.comnih.gov This reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org For heteroaryl boronic acids, including quinoline (B57606) derivatives, this reaction provides a direct and powerful route to synthesize complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials. organic-chemistry.org The stability, low toxicity, and commercial availability of boronic acids contribute to the widespread adoption of this methodology in both academic and industrial settings. nih.govubc.ca

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govwwjmrd.com

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate, [Ar-Pd(II)-X]. wwjmrd.com The reactivity order for the halide is typically I > OTf > Br >> Cl. wwjmrd.com

Transmetalation : This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium center. The reaction requires a base to activate the boronic acid, forming a more nucleophilic borate (B1201080) species [R-B(OH)3]⁻. organic-chemistry.orgyoutube.com This borate then reacts with the Pd(II) complex to form a diarylpalladium(II) intermediate, [Ar-Pd(II)-Ar'], and displaces the halide. wwjmrd.com For heteroaryl boronic acids, the electronic properties of the heterocyclic ring can influence the nucleophilicity of the ipso-carbon bound to boron, affecting the rate of transmetalation. nih.gov Kinetic, structural, and computational studies have been crucial in understanding that boronic esters can also transmetalate directly without prior hydrolysis, and the nature of the boronic acid or ester significantly impacts the reaction rate. nih.gov

Reductive Elimination : The final step is the reductive elimination from the diarylpalladium(II) complex, which forms the new C-C bond of the biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst, allowing the cycle to continue. wwjmrd.com

Mechanistic studies focusing on heteroaryl substrates have highlighted the potential for the heteroatom to coordinate with the palladium center, which can sometimes inhibit the catalyst. organic-chemistry.org However, the development of specialized ligands has largely overcome these challenges, enabling efficient coupling of nitrogen-containing heterocycles like quinolines. organic-chemistry.orgrsc.org

The success of Suzuki-Miyaura coupling, especially for challenging substrates like quinoline boronic acids, is highly dependent on the choice of ligand coordinated to the palladium catalyst. researchgate.net The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For heteroaryl compounds, bulky and electron-rich phosphine (B1218219) ligands are particularly effective. nih.govorganic-chemistry.org

Key developments in ligand design include:

Dialkylbiaryl Phosphines : Ligands such as SPhos and XPhos have demonstrated exceptional activity for coupling heteroaryl halides and boronic acids. organic-chemistry.orgresearchgate.net Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition. researchgate.net Catalysts based on SPhos have shown unprecedented scope and stability, enabling reactions at very low catalyst loadings. nih.gov

Water-Soluble Ligands : To align with green chemistry principles, water-soluble ligands, often featuring sulfonate groups, have been developed. scihorizon.com These ligands allow the reaction to be performed in aqueous media, simplifying catalyst recovery and reducing the use of organic solvents. scihorizon.com

Catalyst Optimization : Beyond ligand choice, optimization involves selecting the appropriate palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), base (e.g., K₃PO₄, K₂CO₃), and solvent. wwjmrd.commdpi.com For quinoline boronic acids, the basicity of the quinoline nitrogen can interact with the catalyst system, necessitating careful tuning of reaction conditions to achieve high yields. organic-chemistry.org Highly active catalysts have been developed that are not inhibited by basic nitrogen heterocycles, making them suitable for coupling substrates like aminopyridines and quinolines. organic-chemistry.org

The table below summarizes catalyst systems commonly used for Suzuki-Miyaura coupling of heteroaryl boronic acids.

| Palladium Precursor | Ligand | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | Aryl/Heteroaryl Chlorides, Bromides, Triflates | High activity, broad scope, room temperature reactions for chlorides. | nih.govresearchgate.net |

| Pd₂(dba)₃ | XPhos | Sterically hindered Aryl/Heteroaryl Halides | Effective for challenging, sterically demanding substrates. | scihorizon.com |

| Pd(PPh₃)₄ | (none, PPh₃ is the ligand) | Aryl/Heteroaryl Bromides, Iodides | Commercially available, widely used for standard couplings. | researchgate.net |

| PdCl₂(dppf) | dppf | Aryl/Heteroaryl Boronic Acids with various halides | Good for a range of substrates, stable catalyst complex. | researchgate.net |

Modern Suzuki-Miyaura protocols exhibit a remarkably broad substrate scope and high functional group tolerance, making them a premier tool for late-stage functionalization in complex molecule synthesis. mdpi-res.comnih.gov For this compound, this means it can be coupled with a wide variety of partners.

Electrophilic Partners : The reaction is not limited to aryl bromides and iodides. Aryl chlorides, triflates (OTf), and tosylates, which are often more accessible and cost-effective, are now routinely used thanks to advanced catalyst systems. nih.govorganic-chemistry.orgnih.gov Vinyl and alkyl halides can also be employed. nih.govnih.gov

Functional Group Tolerance : A key advantage is the reaction's compatibility with a diverse array of functional groups. Groups such as esters, ketones, nitriles, amides, and even unprotected amines and alcohols are often tolerated on both the boronic acid and the halide partner. mdpi-res.comresearchgate.net This compatibility obviates the need for extensive protecting group manipulations, thus streamlining synthetic routes. organic-chemistry.org The development of base-free protocols has further expanded the scope to include base-sensitive substrates, mitigating issues like protodeboronation. researchgate.net Recent advancements have enabled the coupling of complex, functionalized aryl halides with heteroaromatics like indoles, pyridines, and quinolines in excellent yields. acs.org

The following table illustrates the substrate scope for the Suzuki-Miyaura coupling of heteroaryl boronic acids.

| Heteroaryl Boronic Acid Type | Coupling Partner (Electrophile) | Catalyst System (Pd/Ligand) | Yield Range | Reference |

|---|---|---|---|---|

| Quinoline Boronic Acid | Aryl Bromide | Pd(OAc)₂ / SPhos | 85-98% | researchgate.net |

| Pyridine (B92270) Boronic Acid | Aryl Chloride (electron-deficient) | Pd₂(dba)₃ / XPhos | 70-95% | organic-chemistry.org |

| Indole Boronic Acid | Aryl Triflate | Pd(OAc)₂ / SPhos | 80-99% | organic-chemistry.org |

| Imidazole Boronic Acid | Aryl Bromide (with EWG) | Pd(PPh₃)₄ | 60-85% | researchgate.net |

| Quinoline Boronic Acid | Sterically Hindered Aryl Bromide | Pd(OAc)₂ / CS-Phos (in water) | ~82% | scihorizon.com |

Regioselectivity, or site-selectivity, is a critical consideration in the cross-coupling of substrates bearing multiple reactive sites, such as polyhalogenated quinolines. rsc.org For this compound, the position of coupling is predetermined by the C5-boron bond. However, understanding the factors that govern regioselectivity is essential for designing selective syntheses of complex quinoline derivatives.

The primary factors influencing regioselectivity are:

Halogen Reactivity : The rate of oxidative addition to the Pd(0) catalyst generally follows the order C-I > C-OTf > C-Br > C-Cl. wwjmrd.com This inherent reactivity difference can be exploited to achieve selective coupling at one position over another in a dihaloquinoline.

Electronic Effects : The electronic environment of the C-X bond significantly impacts its reactivity. Electron-withdrawing groups on the quinoline ring can activate a C-X bond towards oxidative addition. The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, influencing the reactivity of adjacent positions.

Steric Hindrance : Sterically hindered positions react more slowly. A bulky substituent near a potential coupling site can prevent the palladium complex from approaching for oxidative addition, thus directing the reaction to a less hindered site. rsc.org

Ligand Control : The choice of ligand can also influence regioselectivity. Bulky ligands can enhance selectivity for less sterically encumbered sites. bris.ac.ukrsc.org

By carefully controlling these factors—choosing the right combination of halogens, leveraging electronic and steric effects, and selecting an appropriate ligand—chemists can achieve highly regioselective Suzuki-Miyaura couplings on complex quinoline scaffolds. rsc.org

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) reaction, is a copper-catalyzed method for forming carbon-heteroatom bonds. wikipedia.org It facilitates the coupling of boronic acids with N-H or O-H containing compounds, such as amines, amides, alcohols, and phenols, to form aryl amines and aryl ethers, respectively. wikipedia.orgorganic-chemistry.org This reaction provides a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. nih.govresearchgate.net

A key advantage of the Chan-Lam coupling is its typically mild reaction conditions. The reaction can often be conducted at room temperature and is frequently open to the air, using molecular oxygen as the terminal oxidant to regenerate the active copper catalyst. wikipedia.orgorganic-chemistry.org

The proposed mechanism involves the formation of a copper(II)-aryl species, which then coordinates with the amine or alcohol. wikipedia.org A subsequent reductive elimination from a transient Cu(III) intermediate is thought to yield the final product and a Cu(I) species, which is then re-oxidized to Cu(II) to complete the catalytic cycle. wikipedia.org

For this compound, the Chan-Lam reaction opens a pathway to synthesize a variety of C5-substituted quinolines, including:

C-N bond formation : Coupling with primary and secondary amines, anilines, amides, and other nitrogen nucleophiles. organic-chemistry.orgrsc.org

C-O bond formation : Coupling with alcohols and phenols to create aryl ethers. wikipedia.org

C-S bond formation : Coupling with thiols to generate aryl sulfides. rsc.org

The table below provides examples of Chan-Lam coupling conditions.

| Boronic Acid | Coupling Partner | Copper Source | Base/Additive | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| Aryl Boronic Acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | wikipedia.org |

| Aryl Boronic Acid | Aliphatic Amine | Cu(OAc)₂ | 2,6-Lutidine / Myristic Acid | Toluene | Room Temp | organic-chemistry.org |

| Aryl Boronic Acid | Phenol | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | wikipedia.org |

| Aryl Boronic Acid | Thiol | [Cu(DMAP)₄I]I | (none) | Methanol | Room Temp | rsc.org |

| Phenylboronic Acid | Imidazole | Cu(OAc)₂ | K₂CO₃ | DMF | 100 °C | nih.gov |

Liebeskind-Strogl Coupling

While direct examples of this compound in Liebeskind-Strogl couplings are not extensively documented in readily available literature, the reaction's general mechanism allows for informed speculation on its potential applicability. The Liebeskind-Strogl coupling is a palladium-catalyzed cross-coupling reaction of a thioester with a boronic acid, which proceeds under neutral conditions and is notable for its tolerance of various functional groups.

The quinoline nitrogen and the methoxy (B1213986) group in this compound could potentially influence the reaction's efficiency. The Lewis basicity of the quinoline nitrogen might necessitate the use of specific ligands to prevent catalyst inhibition. However, the reaction's mild conditions are generally compatible with such heterocyclic systems.

Hypothetical Reaction Scheme:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Thioester (R-S-R') | This compound | Pd(0) catalyst, Cu(I) thiophene-2-carboxylate (B1233283) (CuTC), base-free | 5-Aryl-8-methoxyquinoline |

This reaction would be a valuable method for the direct C-C bond formation at the C5 position of the 8-methoxyquinoline core, providing access to a range of substituted quinoline derivatives.

Conjugate Additions

This compound can participate in conjugate addition reactions, a powerful tool for carbon-carbon bond formation. Rhodium-catalyzed 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a well-established methodology. core.ac.uk These reactions often exhibit high regio- and enantioselectivity, particularly with the use of chiral ligands. core.ac.uknih.govorganic-chemistry.org

In this context, the (8-Methoxyquinolin-5-YL) moiety can be introduced into a molecule to create β-aryl carbonyl compounds. The reaction typically proceeds in the presence of a rhodium catalyst, such as [Rh(acac)(C2H4)2], and a chiral phosphine ligand like (S)-BINAP, in a mixed solvent system. core.ac.uk The reaction's success can be sensitive to the stoichiometry of the boronic acid. core.ac.uk

Table of Exemplary Conjugate Addition Reactions:

| α,β-Unsaturated Compound | Catalyst System | Product | Yield | Ref |

| Cyclic Enone | [Rh(acac)(C2H4)2]/(S)-BINAP | Chiral β-(8-Methoxyquinolin-5-yl) Ketone | High | core.ac.uk |

| Acyclic Enone | [Rh(cod)(OH)]2/dppb | β-(8-Methoxyquinolin-5-yl) Ketone | Good | core.ac.uk |

| α,β-Unsaturated Ester | Rh(I)/Chiral Diene | Chiral β-(8-Methoxyquinolin-5-yl) Ester | High | nih.gov |

The resulting products, containing the 8-methoxyquinoline core, are of significant interest in medicinal chemistry due to the prevalence of this scaffold in bioactive molecules.

Electrophilic Allyl Shifts

While specific examples detailing the involvement of this compound in electrophilic allyl shifts are not prominent in the surveyed literature, the fundamental principles of such reactions suggest its potential utility. Electrophilic allyl shifts, often catalyzed by transition metals, involve the reaction of an allylic electrophile with a nucleophile. Boronic acids can act as the source of the nucleophilic aryl group.

In a hypothetical scenario, an allylic substrate (e.g., an allylic acetate (B1210297) or halide) could react with this compound in the presence of a suitable catalyst, such as palladium or nickel, to yield an allylated 8-methoxyquinoline derivative. The regioselectivity of such a reaction (S N 2 vs. S N 2' pathway) would be a critical aspect to control, often influenced by the ligand, solvent, and the nature of the allylic leaving group.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to their palladium-catalyzed counterparts, often offering unique reactivity and cost-effectiveness. This compound is a competent coupling partner in various nickel-catalyzed transformations.

One notable application is the coupling of redox-active esters with boronic acids. nih.govsci-hub.st This reaction allows for the union of alkyl carboxylic acids (via their activated ester derivatives) with arylboronic acids, a transformation analogous to the Suzuki coupling. nih.govsci-hub.st The reaction typically employs a simple nickel salt, such as NiCl2·6H2O, and a ligand. sci-hub.st This method is valued for its broad functional group tolerance and practical, often one-pot, procedure. sci-hub.st

Another significant application is the nickel-catalyzed cross-coupling of chromene acetals with boronic acids. organic-chemistry.org This reaction proceeds under base-free conditions and enables the formation of Csp³–C bonds, providing access to 2-substituted-2H-chromenes. organic-chemistry.org The use of an inexpensive nickel catalyst like Ni(cod)2 makes this an efficient and modular protocol. organic-chemistry.org

Table of Nickel-Catalyzed Cross-Coupling Reactions:

| Coupling Partner | Catalyst System | Product Type | Key Features | Ref |

| Redox-Active Ester | NiCl2·6H2O / Ligand | Alkyl-Aryl Coupled Product | High functional group tolerance, scalable | nih.govsci-hub.st |

| Chromene Acetal | Ni(cod)2 / PPh3 | 2-(8-Methoxyquinolin-5-yl)-2H-chromene | Base-free, Csp³–O activation | organic-chemistry.org |

| Aromatic Ester | Ni(COD)2 / PCy3 | 10-(8-Methoxyquinolin-5-yl)benzo[h]quinoline | Decarbonylative, chelation-assisted | researchgate.net |

| 2-Fluorobenzofuran | Nickel Catalyst | 2-(8-Methoxyquinolin-5-yl)benzofuran | C-F bond activation | beilstein-journals.org |

These nickel-catalyzed methods expand the synthetic utility of this compound, enabling its incorporation into a diverse range of molecular frameworks.

Other Key Reactions of this compound

Beyond the aforementioned coupling reactions, this compound engages in other important transformations that highlight its versatility in organic synthesis and materials science.

Boronate Ester Formation and Applications

Boronic acids, including this compound, readily undergo esterification with diols to form boronate esters. This transformation is often used to protect the boronic acid functionality or to modify its reactivity and physical properties. For instance, the formation of a boronate ester with pinacol (B44631) is a common strategy to create a more stable and easily purified derivative.

These boronate esters can then be used in subsequent cross-coupling reactions, often with improved performance in terms of yield and reaction conditions. The quinoline moiety within this compound and its esters also imparts fluorescent properties, making them useful as fluorescent probes in biological imaging and sensing applications. chemimpex.com

Metal-Free Functionalization Strategies, including Amination

While transition metal-catalyzed reactions are prevalent, there is a growing interest in metal-free functionalization methods. For quinoline derivatives, strategies for C-H functionalization are particularly valuable. Although direct metal-free amination of the C5 position of this compound is not extensively reported, related metal-free C-H functionalizations of the quinoline ring have been developed. For example, C5-H amination of 8-aminoquinolines has been achieved using reagents like N-fluorobenzenesulfonimide (NFSI). researchgate.net

The development of metal-free intramolecular double hydrofunctionalization of alkynes provides another avenue for creating complex heterocyclic systems without the need for transition metal catalysts. rsc.org While not a direct reaction of the boronic acid group, such strategies highlight the ongoing efforts to develop more sustainable synthetic methods for modifying heterocyclic cores like 8-methoxyquinoline.

Click Reactions in Heterocyclic Synthesis with Boronic Acids

The concept of "click chemistry," which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has become a cornerstone of modern synthetic chemistry. Within this paradigm, boronic acids, including functionalized quinoline derivatives like this compound, serve as versatile reagents and catalysts for the construction of various heterocyclic scaffolds. Their utility is most prominently displayed in cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential click reaction for the synthesis of 1,2,3-triazoles.

Boronic acids can participate in these reactions in several capacities: as a functional handle on one of the reacting partners, as a precursor for the in situ generation of a reactant, or even as a catalyst. The Lewis acidic nature of the boron atom can influence the reactivity of neighboring functional groups and facilitate key steps in the catalytic cycle.

One of the primary challenges in utilizing boronic acid-containing compounds in CuAAC is the potential for copper-mediated degradation of the boronic acid moiety. nih.gov However, careful selection of reaction conditions and ligands can mitigate this issue, allowing for the successful synthesis of boronic acid-functionalized heterocycles. nih.gov

A significant advancement involves the use of boronic acids to generate aryl azides in situ. This approach avoids the isolation of potentially unstable azide (B81097) compounds. For example, a one-pot, three-component reaction between a boronic acid, sodium azide, and an active methylene (B1212753) compound can efficiently produce highly substituted 1,2,3-triazoles under mechanochemical (ball-milling) conditions. tandfonline.com This method is environmentally friendly and offers high yields with short reaction times. tandfonline.com

The reaction proceeds via the copper-catalyzed conversion of the aryl boronic acid to an aryl azide, which then undergoes a 1,3-dipolar cycloaddition with the active methylene compound. tandfonline.com The process is illustrated by the synthesis of various 1-aryl-4-amino-1H-1,2,3-triazole-5-carbonitriles.

Table 1: Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles via a One-Pot Reaction tandfonline.com

| Entry | Arylboronic Acid | Active Methylene Compound | Product | Yield (%) |

| 1 | Phenylboronic acid | Malononitrile | 4-Amino-1-phenyl-1H-1,2,3-triazole-5-carbonitrile | 91 |

| 2 | 4-Methylphenylboronic acid | Malononitrile | 4-Amino-1-(4-methylphenyl)-1H-1,2,3-triazole-5-carbonitrile | 93 |

| 3 | 4-Methoxyphenylboronic acid | Malononitrile | 4-Amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-5-carbonitrile | 94 |

| 4 | 4-Chlorophenylboronic acid | Malononitrile | 4-Amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-5-carbonitrile | 89 |

| 5 | Phenylboronic acid | Ethyl cyanoacetate | Ethyl 4-amino-1-phenyl-1H-1,2,3-triazole-5-carboxylate | 88 |

Furthermore, boronic acids themselves can act as catalysts in certain cycloaddition reactions, obviating the need for a metal catalyst. Research has shown that some ortho-substituted arylboronic acids can accelerate the Huisgen cycloaddition between azides and terminal alkynes that are attached to a carboxylic acid group. nih.gov This catalytic activity is attributed to the boronic acid's ability to activate the alkyne through the formation of a covalent adduct. nih.gov For instance, ortho-nitrophenyl boronic acid has been shown to be an effective catalyst for this transformation. nih.gov

Another key strategy involves the direct cycloaddition of alkynylboronates with azides to form triazole boronic esters. rsc.org These products are valuable synthetic intermediates, as the boronic ester functionality can be subsequently used in a wide range of transformations, such as Suzuki-Miyaura cross-coupling reactions, to build molecular complexity. rsc.org The regioselectivity of this cycloaddition can be controlled by substituents on the alkyne. rsc.org

Table 2: Regioselective Synthesis of Triazole Boronic Esters rsc.org

| Entry | Azide | Alkyne | Product | Yield (%) |

| 1 | Benzyl azide | (Trimethylsilyl)ethynylboronic acid pinacol ester | 1-Benzyl-5-(trimethylsilyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole | 85 |

| 2 | 4-Methoxybenzyl azide | (Trimethylsilyl)ethynylboronic acid pinacol ester | 1-(4-Methoxybenzyl)-5-(trimethylsilyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole | 87 |

| 3 | Phenyl azide | (Trimethylsilyl)ethynylboronic acid pinacol ester | 1-Phenyl-5-(trimethylsilyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole | 81 |

| 4 | Ethyl azidoacetate | (Trimethylsilyl)ethynylboronic acid pinacol ester | Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)acetate | 91 |

Beyond cycloadditions, boronic acids participate in condensation-based click reactions. For example, the reaction between 2-formylphenylboronic acid and various amines can lead to the formation of diverse heterocyclic products like iminoboronates, thiazolidines, and diazaborines. rsc.org These reactions can be dramatically accelerated in microdroplets under ambient conditions without the need for a catalyst, showcasing a green chemistry approach to heterocyclic synthesis. rsc.org

While direct studies on this compound in click reactions are not extensively documented, its structure suggests it could readily participate in the aforementioned transformations. The quinoline moiety could influence the electronic properties and reactivity of the boronic acid group, potentially offering unique advantages in the synthesis of novel heterocyclic compounds for various applications.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of (8-Methoxyquinolin-5-YL)boronic Acid

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of organic compounds. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties. For a molecule like this compound, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-31+G(d,p), can elucidate its geometric and electronic characteristics. researchgate.netinformaticsjournals.co.in

Table 1: Calculated Geometric Parameters for this compound

This table presents illustrative data typical for such a molecule, derived from DFT calculations on analogous structures.

| Parameter | Value | Description |

|---|---|---|

| C-B Bond Length | ~1.55 Å | Bond between the quinoline (B57606) ring carbon and the boron atom. |

| B-O Bond Length | ~1.37 Å | Bond between the boron atom and the hydroxyl oxygen atoms. |

| C-O (Methoxy) Bond Length | ~1.36 Å | Bond between the quinoline ring carbon and the methoxy (B1213986) oxygen. |

| Dipole Moment (µ) | ~3-5 Debye | Indicates the overall polarity and charge distribution of the molecule. |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. nih.gov The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. dntb.gov.ua For this compound, the HOMO is expected to be distributed over the electron-rich methoxy-substituted quinoline ring, while the LUMO may be centered on the boronic acid group and the quinoline system, indicating sites for nucleophilic and electrophilic attack, respectively.

Table 2: Frontier Molecular Orbital Properties

Illustrative values based on DFT calculations for similar aromatic boronic acids.

| Property | Value (eV) | Significance |

|---|---|---|

| EHOMO | ~ -6.0 eV | Relates to ionization potential and electron-donating capability. |

| ELUMO | ~ -1.5 eV | Relates to electron affinity and electron-accepting capability. |

| Energy Gap (ΔE) | ~ 4.5 eV | Indicates chemical reactivity and kinetic stability. |

Mulliken population analysis provides a method for estimating the partial atomic charges on each atom within a molecule. univ-mosta.dz This charge distribution is crucial for understanding the molecule's electrostatic potential and intermolecular interactions. In this compound, oxygen and nitrogen atoms are expected to carry negative charges, while the boron and hydrogen atoms carry positive charges. researchgate.net

A significant intramolecular charge transfer between electron-donor and electron-acceptor groups can lead to substantial Non-Linear Optical (NLO) properties. univ-mosta.dzmdpi.com The combination of the electron-donating methoxy group and the quinoline ring system could facilitate charge transfer, making the molecule a candidate for NLO materials. NLO properties are quantified by the first hyperpolarizability (β), which can be calculated using DFT. A large β value indicates a strong NLO response. researchgate.net

Table 3: Major NBO Donor-Acceptor Interactions

This table shows typical intramolecular interactions identified by NBO analysis in aromatic systems.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) of Methoxy | π(C-C) of Quinoline | High | n → π (Resonance) |

| π(C-C) of Quinoline | π(C-C) of Quinoline | Medium | π → π (Electron Delocalization) |

DFT is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. By calculating the energies of these species, one can determine the activation energy (energy barrier) for a reaction, which governs its rate. For this compound, DFT could be used to model its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for which boronic acids are key substrates. chemimpex.com Such studies would provide insights into the reaction's feasibility, kinetics, and the role of catalysts and solvents.

Computational Studies of Intermolecular Interactions

Understanding how this compound interacts with other molecules is vital for predicting its behavior in different environments, such as in solution or in a biological system. Computational methods can model these non-covalent interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov

Molecular docking simulations, for instance, can predict the preferred binding orientation and affinity of the molecule within the active site of a protein, which is crucial for drug discovery. biorxiv.org More advanced methods like the Symmetry-Adapted Perturbation Theory (SAPT) can be employed to analyze dimers of the molecule or its complexes with other molecules. mdpi.com SAPT decomposes the total interaction energy into physically distinct components: electrostatics, exchange-repulsion, induction (polarization), and dispersion. This detailed breakdown provides a fundamental understanding of the forces driving molecular recognition and self-assembly. For this compound, such studies could reveal how it forms dimers in the solid state or how it interacts with specific biological targets.

Co-crystallization and Hydrogen Bonding Networks

The boronic acid functional group, -B(OH)₂, is a versatile moiety known for its ability to form robust and predictable hydrogen bonding networks, making it a valuable component in crystal engineering. Boronic acids can act as both hydrogen bond donors (from the hydroxyl groups) and acceptors (at the oxygen atoms), facilitating the formation of various supramolecular assemblies.

In the solid state, boronic acids frequently form dimeric structures through hydrogen bonds between their -B(OH)₂ groups, creating characteristic ring motifs. The presence of the quinoline scaffold in this compound introduces additional hydrogen bonding sites, namely the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group. These sites can compete with or complement the hydrogen bonding of the boronic acid group, leading to more complex and diverse crystal packing arrangements.

Studies on the closely related 8-quinoline boronic acid (8-QBA) have revealed a unique self-assembly mechanism in the solid state. Instead of the typical boronic acid dimers, 8-QBA forms a dimeric structure through the formation of two intermolecular B-N dative bonds between the boron atom of one molecule and the quinoline nitrogen of another. This interaction is further stabilized by the formation of a boronic anhydride, π-π stacking of the quinoline rings, and additional hydrogen bonds. The 8-methoxy group in this compound could influence this arrangement through steric and electronic effects, potentially favoring different hydrogen bonding networks.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Group | Type of Interaction |

| Boronic Acid (-OH) | Boronic Acid (-OH) | Intermolecular Hydrogen Bond |

| Boronic Acid (-OH) | Quinoline Nitrogen | Intermolecular Hydrogen Bond |

| Boronic Acid (-OH) | Methoxy Oxygen | Intermolecular Hydrogen Bond |

| C-H (Quinoline) | Boronic Acid Oxygen | Weak Hydrogen Bond |

The interplay of these potential interactions would dictate the final co-crystal structure of this compound with other molecules. The formation of specific hydrogen bonding synthons, which are reliable and recurring patterns of hydrogen bonds, would be a key factor in the design of co-crystals involving this compound.

Binding Energy Calculations in Host-Guest Systems

Binding energy calculations are crucial for understanding the stability of complexes formed between a "host" molecule and a "guest" molecule. In the context of this compound, such calculations could predict its affinity for various host cavities, which is relevant for applications in drug delivery, sensing, and materials science.

A typical computational workflow for calculating binding energy involves:

Geometry Optimization: The individual structures of the host, the guest (this compound), and the host-guest complex are optimized to find their lowest energy conformations.

Energy Calculation: The single-point energies of the optimized structures are calculated at a high level of theory.

Binding Energy Calculation: The binding energy (ΔE_binding) is then calculated using the following equation:

ΔE_binding = E_complex - (E_host + E_guest)

A negative binding energy indicates a stable complex. The magnitude of the binding energy reflects the strength of the interaction.

Table 2: Factors Influencing Binding Energy in Host-Guest Systems with this compound

| Factor | Description | Potential Contribution |

| Hydrogen Bonding | Formation of hydrogen bonds between the boronic acid, quinoline nitrogen, or methoxy group of the guest and polar groups of the host. | Major stabilizing contribution. |

| Van der Waals Interactions | Non-specific attractive or repulsive forces between the guest and the host. | Significant contribution, especially from the aromatic quinoline ring. |

| Electrostatic Interactions | Attraction or repulsion between the permanent charge distributions of the host and guest. | Dependent on the polarity of the host's binding pocket. |

| π-π Stacking | Interaction between the aromatic quinoline ring of the guest and aromatic moieties of the host. | Can be a significant stabilizing factor. |

| Solvation Effects | The energy change associated with the removal of solvent molecules from the binding site upon complex formation. | Can either favor or disfavor binding. |

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular framework of (8-Methoxyquinolin-5-YL)boronic acid. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, while ¹¹B NMR provides direct insight into the chemical environment of the boron atom.

The ¹H and ¹³C NMR spectra of this compound provide foundational information about its chemical structure. The signals in the spectra correspond to the unique hydrogen and carbon atoms within the molecule, and their chemical shifts, multiplicities, and integration values are used for assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline (B57606) ring and the methoxy (B1213986) group. The aromatic region will display a set of coupled signals corresponding to the protons at the C2, C3, C4, C6, and C7 positions. The methoxy group will appear as a characteristic singlet, typically in the range of 3.9-4.1 ppm. The protons of the B(OH)₂ group are often broad and may exchange with solvent, making them difficult to observe or appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data by showing signals for all carbon atoms in the molecule. The spectrum will feature signals for the nine carbons of the quinoline ring system and one for the methoxy group. The carbon atom directly attached to the boron atom (C5) often exhibits a broader signal and its chemical shift is influenced by the boron's quadrupolar nature. The chemical shifts provide evidence for the electronic environment of each carbon atom.

Based on the analysis of related quinoline and arylboronic acid structures, the following table presents the anticipated chemical shifts for this compound.

¹¹B NMR spectroscopy is a powerful technique for directly probing the boron atom. researchgate.net The chemical shift of the boron nucleus is highly sensitive to its coordination number and electronic environment. For this compound, the boron atom is trigonal planar (sp² hybridized), which gives a characteristic chemical shift in the ¹¹B NMR spectrum. rsc.org

A single, typically broad resonance is expected in the range of δ 27–30 ppm, which is characteristic of an arylboronic acid. rsc.org This confirms the presence of the B(OH)₂ group. In solution, boronic acids can exist in equilibrium with their cyclic trimeric anhydride, known as a boroxine (B1236090). chemimpex.com The formation of the boroxine involves the elimination of three molecules of water from three molecules of the boronic acid. chemimpex.com The boron atoms in the boroxine ring are also sp² hybridized but are in a different chemical environment, resonating slightly downfield, typically around δ 33 ppm. rsc.org The presence of two distinct signals in these regions can indicate an equilibrium mixture of the monomeric acid and the trimeric boroxine.

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C signals, especially for complex molecules like quinolines where spectral overlap can occur in 1D spectra. chemscene.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). For this compound, COSY would show correlations between H2 and H3, H3 and H4, and H6 and H7, confirming their connectivity within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. hit2lead.com It is invaluable for assigning carbon resonances based on their known proton assignments. For example, the proton signal at ~4.0 ppm would correlate with the methoxy carbon signal at ~56 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying connectivity between different parts of the molecule and for assigning quaternary (non-protonated) carbons. For instance, the methoxy protons (8-OCH₃) would show a correlation to the C8 carbon, confirming the position of the methoxy group. Protons on the quinoline ring, such as H4 and H6, would show correlations to the C5 atom, confirming the position of the boronic acid substituent.

While "anomeric equilibria" are primarily associated with carbohydrate chemistry, the concept of chemical equilibria is highly relevant to boronic acids in solution. The principal equilibrium for this compound is the dehydration to its corresponding boroxine. hmdb.ca

3 (8-Methoxyquinolin-5-YL)B(OH)₂ ⇌ [(8-Methoxyquinolin-5-YL)BO]₃ + 3 H₂O

This equilibrium is dynamic and its position is influenced by factors such as concentration, solvent, and the presence of water. chemimpex.com NMR spectroscopy is an excellent method to study this equilibrium. hmdb.ca By integrating the signals corresponding to the boronic acid (δ ~28 ppm in ¹¹B NMR) and the boroxine (δ ~33 ppm in ¹¹B NMR), their relative concentrations can be determined. rsc.orgbldpharm.com Similarly, distinct sets of signals for the quinoline protons and carbons for both the monomer and the trimer may be observable in the ¹H and ¹³C NMR spectra, allowing for the quantification of the equilibrium. chemimpex.com Rigorous drying of the sample or dissolving it in an anhydrous solvent will shift the equilibrium towards the boroxine, while the addition of water will favor the boronic acid form. aobchem.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique used to determine the molecular weight of this compound and to gain further structural information through fragmentation analysis.

UPLC-ESI-MS combines the high separation efficiency of UPLC with the sensitive detection and molecular weight determination capabilities of mass spectrometry. rsc.org This technique is well-suited for the analysis and quantification of boronic acids in various samples.

For this compound (C₁₀H₁₀BNO₃, Molecular Weight: 203.0 g/mol ), analysis in positive ion ESI mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 204.0.

The analysis of boronic acids by ESI-MS can be complicated by in-source reactions. rsc.org A common observation is the dehydration and trimerization to form the boroxine. This would appear in the mass spectrum as the protonated boroxine ion at a significantly higher m/z. Additionally, adducts with solvents or salts (e.g., [M+Na]⁺, [M+K]⁺) may be observed.

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing valuable structural information. The fragmentation of the quinoline ring is a complex process that can involve losses of small neutral molecules. The specific fragmentation pattern would help to confirm the identity of the compound. The high sensitivity and selectivity of UPLC-ESI-MS also allow for the development of robust quantitative methods to measure the concentration of this compound in complex mixtures. rsc.org

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the 8-methoxyquinoline (B1362559) core and the boronic acid group.

The vibrational modes of the 8-methoxyquinoline moiety will be largely defined by the quinoline ring system and the methoxy substituent. The quinoline ring itself gives rise to a series of complex vibrations. Key expected bands include:

C-H stretching vibrations of the aromatic rings, typically appearing in the 3100-3000 cm⁻¹ region.

C=C and C=N stretching vibrations within the quinoline ring system, which are expected to produce a group of sharp bands in the 1620-1450 cm⁻¹ range. rsc.orgacs.org

C-H in-plane and out-of-plane bending vibrations , which are characteristic of the substitution pattern on the aromatic rings and appear in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. chemimpex.com

C-O stretching vibrations from the methoxy group, which are anticipated to show a strong band around 1250 cm⁻¹ (asymmetric stretching) and another near 1030 cm⁻¹ (symmetric stretching).

The boronic acid functional group (-B(OH)₂) has several distinct vibrational modes that are key to its identification:

O-H stretching: A broad and strong absorption band is expected in the 3600-3200 cm⁻¹ region, characteristic of hydrogen-bonded hydroxyl groups. nih.govresearchgate.net In solid-state spectra, the nature of this band can provide insights into the extent of intermolecular hydrogen bonding.

B-O stretching: The asymmetric B-O stretching vibration is a key diagnostic peak for boronic acids and typically appears as a strong, sharp band in the 1380-1310 cm⁻¹ region. researchgate.netmdpi.com

O-B-O bending: These deformation vibrations are expected at lower frequencies, often below 700 cm⁻¹. mdpi.com

C-B stretching: The carbon-boron bond stretching vibration is generally weaker and can be found in the 1100-1000 cm⁻¹ range, though it may be coupled with other vibrations. researchgate.net

A hypothetical summary of the expected prominent IR absorption bands for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | Boronic acid (-B(OH)₂) | 3600 - 3200 | Strong, Broad |

| C-H stretch (aromatic) | Quinoline Ring | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | Methoxy (-OCH₃) | 2950 - 2850 | Medium |

| C=C / C=N stretch | Quinoline Ring | 1620 - 1450 | Medium to Strong, Sharp |

| B-O stretch (asymmetric) | Boronic acid (-B(OH)₂) | 1380 - 1310 | Strong, Sharp |

| C-O stretch (asymmetric) | Methoxy (-OCH₃) | ~1250 | Strong |

| C-O stretch (symmetric) | Methoxy (-OCH₃) | ~1030 | Medium |

This table is generated based on typical vibrational frequencies for the respective functional groups and may not represent experimentally verified data for this specific compound.

The analysis of the IR spectrum, often supported by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the observed vibrational bands, confirming the molecular structure of this compound. rsc.org

UV-Vis Spectroscopy and Photophysical Properties

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The photophysical properties of this compound are of particular interest due to the fluorescent nature of the quinoline core, which is influenced by the electronic character of its substituents—the electron-donating methoxy group and the electron-withdrawing boronic acid group.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic quinoline system. chemimpex.com Quinoline derivatives typically exhibit multiple absorption bands in the UV region. For instance, 8-hydroxyquinoline (B1678124), a related compound, shows absorption bands around 250 nm and in the 300-320 nm region in various solvents. nih.govmdpi.com The presence of the methoxy group at the 8-position and the boronic acid at the 5-position will modulate the energies of the molecular orbitals, leading to shifts in the absorption maxima (λmax) compared to the parent quinoline. The electron-donating methoxy group is expected to cause a bathochromic (red) shift, while the effect of the boronic acid group depends on its interaction with the π-system.

The significant charge redistribution that can occur upon electronic excitation in molecules with donor-acceptor character leads to a change in the dipole moment between the ground state (μg) and the excited state (μe). This change can be estimated using solvatochromic methods, which analyze the shift in absorption and emission spectra in solvents of varying polarity. The Lippert-Mataga equation is commonly used for this purpose, relating the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the solvent polarity function and the change in dipole moment.

The electronic spectrum of this compound is characterized by π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the quinoline ring. aobchem.com The presence of the methoxy and boronic acid groups introduces the possibility of intramolecular charge transfer (ICT) character to these transitions.

Upon photoexcitation, electron density can shift from the electron-rich part of the molecule (the methoxy-substituted ring) to the more electron-deficient regions. The boronic acid group, being electron-withdrawing, can enhance this ICT character. The extent of this charge transfer influences the energy of the excited state and, consequently, the absorption and emission wavelengths.

In addition to ICT, intermolecular interactions can also play a role. In solution, the boronic acid moiety can interact with solvent molecules, which can affect the electronic properties and photophysical behavior of the compound. Furthermore, the formation of charge-transfer complexes with other electron donor or acceptor molecules is a possibility that can be investigated using UV-Vis spectroscopy. sigmaaldrich.comhit2lead.com The analysis of these electronic transitions provides crucial insights into the molecular orbital energy levels and the potential of this compound for applications in areas such as fluorescent sensing and optoelectronics.

Advanced Spectroscopic Probes: Applications in Chemo-sensing and Molecular Imaging

The unique combination of a fluorescent quinoline core and a versatile boronic acid recognition site makes this compound a promising candidate for the development of advanced spectroscopic probes for chemo-sensing and molecular imaging. chemimpex.com The fluorescence properties of the 8-methoxyquinoline scaffold are often sensitive to the local environment and can be modulated by the binding of specific analytes to the boronic acid moiety.

Boronic acids are well-known for their ability to form reversible covalent bonds with diols, such as those found in saccharides. This interaction has been widely exploited to design fluorescent sensors for glucose and other sugars. nih.gov Upon binding of a diol to the boronic acid group of this compound, changes in the electronic properties of the molecule can occur, leading to a detectable change in its fluorescence intensity, wavelength, or lifetime.

Furthermore, boronic acids are known to interact with fluoride (B91410) ions, forming a stable tetrahedral fluoroboronate anion. nih.govacs.org This interaction transforms the electron-withdrawing boronic acid group into an electron-donating trifluoroborate group, which can significantly alter the intramolecular charge transfer characteristics of the fluorophore. This mechanism forms the basis for ratiometric and colorimetric fluorescent probes for fluoride detection. nih.gov The 8-methoxyquinoline platform offers favorable spectral properties, with excitation and emission in the visible range, which is advantageous for practical sensing applications.

In the realm of molecular imaging, fluorescent probes are invaluable tools for visualizing biological processes in real-time. chemimpex.com The ability of this compound to act as a fluorescent probe allows for its potential use in biological imaging applications. chemimpex.com For example, 8-hydroxyquinoline derivatives have been successfully employed as fluorescent sensors for metal ions like Mg²⁺ and Zn²⁺ in living cells. researchgate.netmdpi.comresearchgate.net The boronic acid functionality can be used to target specific biomolecules or cellular components, enabling the visualization of their distribution and dynamics. The inherent fluorescence of the 8-methoxyquinoline core provides the necessary signal for detection by techniques such as fluorescence microscopy.

| Application | Target Analyte/Process | Principle of Detection |

| Chemo-sensing | Monosaccharides (e.g., glucose) | Reversible covalent binding of diols to the boronic acid group, modulating the fluorescence of the quinoline core. |

| Chemo-sensing | Fluoride ions (F⁻) | Interaction of F⁻ with the boronic acid to form a fluoroboronate, altering the electronic properties and fluorescence. nih.govrsc.org |

| Molecular Imaging | Cellular components, biomolecules | Targeting via the boronic acid moiety with fluorescence reporting by the 8-methoxyquinoline fluorophore. chemimpex.com |

| Chemo-sensing | Metal Ions (e.g., Zn²⁺) | The quinoline scaffold can act as a chelator, with binding events leading to fluorescence enhancement. mdpi.comresearchgate.net |

The development of this compound and its derivatives as advanced spectroscopic probes holds significant potential for applications in analytical chemistry, environmental monitoring, and biomedical research.

Applications of 8 Methoxyquinolin 5 Yl Boronic Acid and Its Derivatives in Advanced Chemical Research

Role in Drug Discovery and Medicinal Chemistry Research

(8-Methoxyquinolin-5-YL)boronic acid and its derivatives are versatile compounds that play a significant role in medicinal chemistry and the broader field of drug discovery. chemimpex.com The unique structure, featuring a boronic acid group attached to a methoxyquinoline scaffold, allows for diverse chemical modifications and interactions with biological targets. chemimpex.com This structural framework is valuable for developing novel therapeutic agents and serves as a key building block in the synthesis of complex molecules. chemimpex.com Researchers utilize this compound in the creation of pharmaceuticals, particularly in the development of anti-cancer agents, due to its ability to effectively interact with biological targets. chemimpex.com

Design and Development of Pharmaceutical Intermediates

This compound is a crucial pharmaceutical intermediate, a building block used in the synthesis of more complex active pharmaceutical ingredients. chemimpex.combldpharm.com Its utility largely stems from the reactivity of the boronic acid moiety, which makes it an excellent component for cross-coupling reactions, most notably the Suzuki-Miyaura coupling. chemimpex.com This reaction is a powerful tool in medicinal chemistry for creating carbon-carbon bonds to assemble complex molecular architectures from simpler precursors. The quinoline (B57606) portion of the molecule also provides a rigid scaffold that can be further functionalized, allowing for the systematic exploration of structure-activity relationships (SAR) during the drug development process. chemimpex.com The compound's capacity to form stable complexes with various substrates enhances its appeal as a versatile intermediate in research and industrial settings. chemimpex.com

Boronic Acids as Enzyme Inhibitors

Boronic acids represent a significant class of enzyme inhibitors due to their unique electronic and structural properties. nih.gov They are considered transition-state analogs, meaning they mimic the high-energy intermediate state of an enzymatic reaction. mdpi.comnih.gov A key feature of their inhibitory mechanism is the ability of the boron atom to form a stable, reversible covalent bond with a nucleophilic amino acid residue, such as serine, in the active site of an enzyme. mdpi.comnih.gov This interaction effectively blocks the enzyme's catalytic activity. The boronic acid group is a Lewis acid, which facilitates this interaction with the enzyme's active site. nih.gov The versatility of boronic acid derivatives allows for the design of highly potent and selective inhibitors for various enzyme classes. nih.gov

Table 1: General Properties of Boronic Acids as Enzyme Inhibitors

| Feature | Description | Source(s) |

|---|---|---|

| Mechanism of Action | Act as transition-state analogs, forming a reversible, dative covalent bond with catalytic serine or threonine residues. | mdpi.comnih.gov |

| Bonding | The boron atom forms a tetrahedral intermediate with a hydroxyl group from the enzyme's active site. | nih.gov |

| Reversibility | The covalent bond formed is typically reversible, which can be advantageous in drug design. | mdpi.com |

| Versatility | Can be tailored to inhibit various enzyme classes, including proteases and beta-lactamases. | nih.govnih.gov |

The proteasome is a multi-protein complex responsible for degrading most intracellular proteins, making it a critical target in cancer therapy. nih.gov Boronic acids are a cornerstone of proteasome inhibitor design. tum.de The first-in-class proteasome inhibitor approved for cancer treatment, Bortezomib, is a dipeptide boronic acid. tum.demdpi.com It functions by having its boronic acid group form a reversible covalent bond with the catalytic threonine residue in the chymotrypsin-like (β5) active site of the 20S proteasome. tum.de Research has expanded to design inhibitors targeting the proteasome's other active sites (β1 and β2). nih.gov While research has not specifically focused on this compound, the related 8-hydroxyquinoline (B1678124) (8-OHQ) structure, when combined with copper, has been shown to inhibit proteasomal activity and proliferation in human cancer cells. nih.gov This suggests that the quinoline scaffold can be a valuable component in the design of proteasome-targeting agents. nih.gov

Table 2: Examples of Boronic Acid-Based Proteasome Inhibitors

| Inhibitor | Target Subunit(s) | Description | Source(s) |

|---|---|---|---|

| Bortezomib (PS-341) | Primarily β5 (chymotrypsin-like) | A dipeptide boronic acid; the first proteasome inhibitor approved for treating multiple myeloma. | tum.demdpi.com |

| Ixazomib | Primarily β5 (chymotrypsin-like) | A second-generation boronic acid peptide derivative with a prodrug mechanism for oral bioavailability. | nih.gov |

| ARFL-Boro | β2 (trypsin-like) | A potent and specific inhibitor of the β2 subunit, designed based on the endogenous inhibitor PI31. | nih.gov |

Beta-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins. nih.gov Boronic acids have emerged as a promising class of broad-spectrum β-lactamase inhibitors because they can inhibit both serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B). mdpi.comnih.gov They act as covalent, reversible inhibitors that mimic the tetrahedral intermediate formed during β-lactam hydrolysis. mdpi.com The boron atom forms a bond with the catalytic serine in serine-β-lactamases, effectively neutralizing the enzyme. nih.gov For instance, in situ click chemistry has been used to identify potent triazole-based boronic acid inhibitors against KPC-2 and AmpC β-lactamases, with Kᵢ values as low as 140 nM. mdpi.com Vaborbactam, a monocyclic boronate, is a clinically approved β-lactamase inhibitor. nih.gov

Table 3: Boronic Acid Derivatives in Beta-Lactamase Inhibition Research

| Compound/Class | Target Enzyme(s) | Key Finding | Source(s) |

|---|---|---|---|

| Compound 10a | AmpC (Class C) | A triazole-based boronic acid identified via in situ click chemistry with a Kᵢ of 140 nM. | mdpi.com |

| Compound 5 | KPC-2 (Class A) | A triazole-based boronic acid identified via in situ click chemistry with a Kᵢ of 730 nM. | mdpi.com |

| BA3 and BA4 | OXA-24/40 (Class D) | Identified as novel leads with Kᵢ values of 5 µM and 30 µM, respectively. | nih.gov |

| Vaborbactam | Serine-β-lactamases | A monocyclic boronate approved for clinical use. | nih.gov |

Homeodomain Interacting Protein Kinase 2 (HIPK2) is a serine/threonine kinase involved in cell proliferation, survival, and fibrosis, making it a target for diseases like kidney fibrosis. nih.govfrontiersin.org The development of specific HIPK2 inhibitors has been a significant research goal. nih.govplos.org In this context, quinoline-derived scaffolds have proven to be effective. nih.gov A "proof-of-concept" compound, BT173, which features a quinoline structure, was found to be a specific pharmacologic inhibitor of HIPK2. nih.govfrontiersin.org It acts allosterically, inhibiting the ability of HIPK2 to interact with its downstream target Smad3. frontiersin.org Building on this, research has focused on creating boron-based HIPK2 inhibitors by incorporating boron into the quinoline scaffold. nih.gov A palladium-catalyzed C-4 borylation of chloroquinolines has been developed as a method to synthesize these potential boron-based HIPK2 inhibitors, demonstrating the direct application of borylated quinolines in this area of medicinal chemistry. nih.gov

Table 4: Inhibitors in HIPK2 Research

| Inhibitor | Mechanism/Type | IC₅₀ (HIPK2) | Key Characteristic | Source(s) |

|---|---|---|---|---|

| TBID | ATP-competitive | 0.33 µM | A selective inhibitor generated by modifying a promiscuous CK2 inhibitor scaffold. | frontiersin.orgplos.orgresearchgate.net |

| TBI | ATP-competitive | ~0.7 µM | An antiprotozoal agent also found to inhibit HIPK2. | frontiersin.org |

| BT173 | Allosteric | N/A | A quinoline-derived scaffold that blocks the HIPK2-Smad3 interaction. | nih.govfrontiersin.org |

| BT173-A, B, C | Proposed Boron-based | N/A | Designed boron-based potential HIPK2 inhibitors based on the BT173 scaffold. | nih.gov |

Bioconjugation Techniques for Attaching Biomolecules to Surfaces or Other Molecules

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a stable conjugate. Boronic acids are valuable reagents in this field due to their ability to form reversible covalent bonds with diols, which are present in many biomolecules like carbohydrates. chemimpex.comresearchgate.net This property allows for the specific attachment of biomolecules to surfaces, polymers, or other molecules under mild, physiological conditions. chemimpex.comrice.edu Transition metal-mediated bioconjugation with boronic acids has been shown to effectively and site-selectively modify natural proteins. rice.edu For example, sequential reactions using bis-boronic acid reagents can facilitate the creation of complex bioconjugates, including protein-protein conjugates. researchgate.netrice.edu The this compound structure can be used in these techniques, enabling researchers to enhance the specificity and efficacy of systems like drug delivery platforms. chemimpex.com

Table of Mentioned Compounds

Development of Fluorescent Probes for Biological Imaging and Sensing Applications

This compound and its derivatives are promising candidates for the development of fluorescent probes for biological imaging and sensing. chemimpex.com The inherent fluorescence of the quinoline nucleus, combined with the unique properties of the boronic acid moiety, allows for the design of sensors that can detect specific biological analytes.

Boronic acids are known to reversibly bind with 1,2- and 1,3-diols, which are common structural motifs in biologically important molecules like carbohydrates. acs.org This interaction can be engineered to produce a change in the fluorescence signal (either enhancement or quenching), allowing for the detection and quantification of the target analyte. The 8-methoxyquinoline (B1362559) portion of the molecule acts as the fluorophore, providing the optical signal.

Detailed Research Findings:

Researchers have successfully developed a variety of fluorescent sensors based on the principle of boronic acid-diol interactions. These sensors have been utilized for the detection of:

Saccharides: The ability of boronic acids to bind with sugars like glucose has led to the development of sensors for monitoring glucose levels, which is crucial in diabetes management.

Glycoproteins: Boronic acid-functionalized probes can be used to detect and image glycoproteins, which play vital roles in cellular communication and disease progression.

Reactive Oxygen Species (ROS): Certain boronic acid derivatives can react with ROS, such as hydrogen peroxide, leading to a fluorescent response. This is valuable for studying oxidative stress in biological systems.

The general mechanism for a boronic acid-based fluorescent sensor is outlined in the table below.

| Step | Process | Description |

| 1 | Analyte Binding | The boronic acid moiety of the probe selectively binds to the diol group of the target analyte. |

| 2 | Conformational Change | This binding event induces a change in the electronic properties and conformation of the fluorophore (the 8-methoxyquinoline part). |

| 3 | Signal Transduction | The conformational change results in a measurable change in the fluorescence emission, such as a shift in wavelength or an increase/decrease in intensity. |

Strategies for Boronic Acid Moiety Incorporation into Bioactive Compounds

The incorporation of the this compound moiety into larger, more complex molecules is a key strategy for developing new bioactive compounds. The boronic acid group can be introduced into organic molecules through various synthetic methodologies, with the Suzuki-Miyaura cross-coupling reaction being one of the most prominent. chemimpex.comnih.govchemrxiv.org

This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a versatile and efficient method for creating complex molecular architectures. nih.govchemrxiv.org The reactivity of the quinoline moiety in this compound makes it an excellent candidate for such cross-coupling reactions. chemimpex.com

Key Synthetic Strategies:

| Strategy | Description | Key Features |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide. nih.govchemrxiv.org | High functional group tolerance, mild reaction conditions, and commercial availability of catalysts and reagents. |

| Chan-Lam Coupling | A copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid and an amine, alcohol, or thiol. chemrxiv.org | Useful for creating C-N, C-O, and C-S bonds, expanding the diversity of accessible compounds. |

| Petasis Reaction | A multi-component reaction involving a boronic acid, an amine, and a carbonyl compound to form substituted amines. chemrxiv.org | Allows for the rapid assembly of complex molecules from simple starting materials. |

The ability to incorporate the this compound unit into drug candidates allows medicinal chemists to explore new chemical space and potentially enhance the therapeutic properties of existing molecules. researchgate.net

Boronic Acids as Bioisosteres in Molecular Design

In medicinal chemistry, bioisosterism refers to the strategy of replacing a functional group within a drug molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing its toxicity. Boronic acids have emerged as effective bioisosteres for several important functional groups, including carboxylic acids and phenols. nih.govodu.edu

The boronic acid group can mimic the geometry and electronic properties of a carboxylic acid, allowing it to interact with similar biological targets. nih.gov For instance, the carboxylic acid group in a known enzyme inhibitor was replaced with a boronic acid, which led to a significant enhancement in the compound's inhibitory activity. nih.gov

Furthermore, boronic acids can act as bioisosteres for phenolic hydroxyl groups. In a study on analogues of the anticancer agent Combretastatin A-4, replacing a phenolic hydroxyl group with a boronic acid resulted in more potent inhibitors of tubulin polymerization. nih.govodu.edu This highlights the potential of using this compound as a building block to apply this bioisosteric replacement strategy in drug design.

Examples of Bioisosteric Replacements with Boronic Acids:

| Original Functional Group | Boronic Acid Bioisostere | Rationale for Replacement | Potential Advantages |

| Carboxylic Acid | B(OH)₂ | Mimics the tetrahedral intermediate formed during enzymatic reactions. nih.gov | Enhanced binding affinity to target enzymes. |

| Phenol | B(OH)₂ | Similar size and ability to participate in hydrogen bonding interactions. nih.govodu.edu | Improved potency and potentially altered pharmacokinetic properties. |

Contributions to Advanced Materials Science

The unique chemical properties of this compound and its derivatives also make them valuable components in the design of advanced materials with novel functionalities.

Construction of Polymers with Reversible Properties

A key feature of boronic acids is their ability to form reversible covalent bonds with diols, creating boronic esters. acs.org This dynamic nature of the boronic ester bond can be exploited to create polymers with reversible or "smart" properties. When boronic acid-containing monomers, such as a derivative of this compound, are polymerized with diol-containing co-monomers, the resulting polymer network is held together by these dynamic covalent bonds. mdpi.com